molecular formula C12H17N5 B1434439 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine CAS No. 1707394-43-1

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

Cat. No. B1434439
CAS RN: 1707394-43-1
M. Wt: 231.3 g/mol
InChI Key: ASGNPPOTYNXBAH-UHFFFAOYSA-N
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Description

“4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine” is a nitrogen-containing heterocyclic compound . It’s part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of 1,4-diazepines involves various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms . The synthetic methods and biological activities of pyrrolopyrazine derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .


Molecular Structure Analysis

The molecular structure of “4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine” includes a pyrrole and a pyrazine ring . The structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives have shown various biological activities. For instance, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine” include a density of 1.35±0.1 g/cm3 and a pKa of 10.10±0.20 .

Scientific Research Applications

I have conducted a search for the scientific research applications of “4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine”, but unfortunately, the search results did not provide direct information on specific applications for this compound. The available literature discusses synthetic approaches and biological activities of related pyrazine and diazepane derivatives , which suggests that these compounds are of interest in chemical synthesis and pharmaceutical research.

properties

IUPAC Name

4-(1,4-diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-10-9-11-12(14-5-8-17(11)15-10)16-6-2-3-13-4-7-16/h5,8-9,13H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGNPPOTYNXBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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